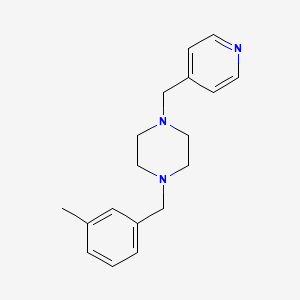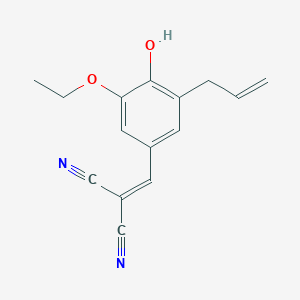
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in the field of pharmacology.
作用機序
The mechanism of action of 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine involves the inhibition of the reuptake of serotonin and the blocking of dopamine receptors. This leads to an increase in the levels of serotonin and a decrease in the activity of dopamine in the brain, which can help alleviate symptoms of depression and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been found to affect the activity of certain receptors, such as the 5-HT1A and D2 receptors. These effects can lead to changes in mood, cognition, and behavior.
実験室実験の利点と制限
One of the advantages of using 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors. This allows for more precise investigations of the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using this compound is its potential toxicity at high doses, which can affect the results of experiments.
将来の方向性
There are several future directions for the research on 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies can be conducted to optimize the synthesis method and improve the safety profile of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in the field of pharmacology. Its selective serotonin reuptake inhibitor and dopamine receptor antagonist properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential uses in the treatment of neurological disorders.
合成法
The synthesis of 1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-(4-pyridinylmethyl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The reaction takes place at room temperature and yields this compound as a white solid with a high purity.
科学的研究の応用
1-(3-methylbenzyl)-4-(4-pyridinylmethyl)piperazine has been investigated for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. These properties make it a promising candidate for the development of new antidepressant and antipsychotic drugs.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-16-3-2-4-18(13-16)15-21-11-9-20(10-12-21)14-17-5-7-19-8-6-17/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATGIVNOAIPGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)


![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)

![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
